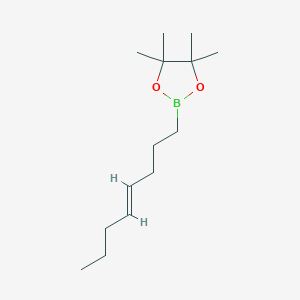

4-Octenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Octenylboronic acid pinacol ester is an organoboron compound that features a boronic ester functional group. This compound is particularly valuable in organic synthesis due to its versatility and stability. It is often used in various chemical reactions, including cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Mécanisme D'action

Target of Action

4-Octenylboronic acid pinacol ester, similar to other boronic acid pinacol esters, is primarily used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of these compounds are the reactive sites in organic molecules where bond formation or cleavage can occur .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds between two organic compounds . The boronic acid pinacol ester acts as a boron carrier, transferring the boron atom to the target molecule .

Biochemical Pathways

The Suzuki–Miyaura reaction, facilitated by the boronic acid pinacol ester, is a key step in various biochemical pathways. This reaction is particularly important in the synthesis of biaryls, a class of organic compounds with two aromatic rings . The resulting biaryls can be involved in various downstream effects, depending on their specific structures and functional groups .

Pharmacokinetics

The pharmacokinetics of boronic acid pinacol esters, including this compound, are influenced by their susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds in target molecules . This can lead to the synthesis of complex organic compounds, including biaryls . The specific molecular and cellular effects of the compound’s action would depend on the nature of the resulting products and their interactions with biological systems .

Action Environment

The action of this compound is influenced by environmental factors such as pH. As mentioned earlier, the rate of hydrolysis of boronic acid pinacol esters is considerably accelerated at physiological pH . This can influence the compound’s stability, efficacy, and the rate at which it reacts with its targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Octenylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the hydroboration of 4-octene followed by esterification with pinacol. The hydroboration step typically uses a borane reagent, such as borane-tetrahydrofuran complex, under mild conditions. The resulting boronic acid is then reacted with pinacol in the presence of a dehydrating agent to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can significantly enhance the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-Octenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

Reduction: Reduction reactions can convert the ester to the corresponding alkane.

Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: 4-Octen-1-ol

Reduction: Octane

Substitution: Various substituted alkenes depending on the coupling partner.

Applications De Recherche Scientifique

4-Octenylboronic acid pinacol ester has numerous applications in scientific research:

Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: The compound can be used to modify biomolecules, enabling the study of biological processes.

Industry: The compound is used in the production of advanced materials and fine chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Butenylboronic acid pinacol ester

- 4-Hexenylboronic acid pinacol ester

- 4-Decenylboronic acid pinacol ester

Uniqueness

4-Octenylboronic acid pinacol ester is unique due to its specific chain length and the presence of a double bond, which provides distinct reactivity and selectivity in chemical reactions. Compared to shorter or longer chain analogs, it offers a balance of stability and reactivity, making it particularly useful in various synthetic applications.

Activité Biologique

Overview of 4-Octenylboronic Acid Pinacol Ester

Chemical Structure and Properties

this compound is a boronic acid derivative characterized by its unique structure, which includes a boron atom bonded to an octene chain and a pinacol ester group. This compound is part of a larger class of boronic acids known for their reactivity and ability to form reversible covalent bonds with diols, making them useful in various biological applications.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily stems from its ability to interact with biological molecules, particularly those containing hydroxyl groups. The boron atom can form boronate esters with sugars and other polyols, which can influence metabolic pathways. This interaction is crucial for the modulation of enzyme activity and the development of targeted drug delivery systems.

Applications in Drug Development

Research indicates that compounds like this compound can be utilized in drug design, particularly for targeting specific enzymes involved in metabolic diseases. Their ability to selectively bind to certain biological targets makes them valuable in creating more effective therapeutic agents.

Case Studies and Research Findings

-

Enzyme Inhibition Studies

- A study investigating the inhibitory effects of boronic acids on proteases demonstrated that derivatives like this compound could effectively bind to the active sites of enzymes, leading to decreased enzyme activity. This property is particularly significant in cancer research, where protease inhibitors are sought after as potential therapeutic agents.

-

Targeted Drug Delivery

- Research has shown that boronic acid derivatives can be employed in the development of drug delivery systems that respond to changes in pH or glucose levels. For instance, the incorporation of this compound into polymeric nanoparticles has been explored for delivering chemotherapeutic agents specifically to cancer cells, enhancing the efficacy while reducing side effects.

-

Bioconjugation Techniques

- The reactivity of this compound with diols has been utilized in bioconjugation strategies, allowing for the attachment of drugs or imaging agents to biomolecules. This method enhances the specificity and effectiveness of therapeutic agents by ensuring they are delivered precisely where needed.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Enzyme inhibition, targeted drug delivery | Cancer therapy, metabolic disease treatment |

| Phenylboronic Acid | Similar binding properties; used in glucose sensing | Diabetes management |

| 3-Pyridinylboronic Acid | Inhibits specific proteases; potential anti-cancer effects | Cancer research |

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-oct-4-enyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h8-9H,6-7,10-12H2,1-5H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSJTVKALWIDDJ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC=CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC/C=C/CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.